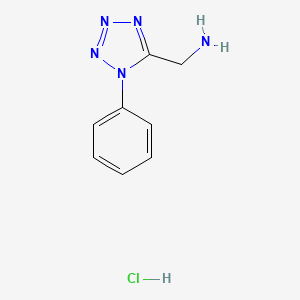

(1-Phenyl-1H-tetrazol-5-yl)methanamine hydrochloride

CAS No.: 107269-65-8

Cat. No.: VC2433303

Molecular Formula: C8H9N5

Molecular Weight: 175.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 107269-65-8 |

|---|---|

| Molecular Formula | C8H9N5 |

| Molecular Weight | 175.19 g/mol |

| IUPAC Name | (1-phenyltetrazol-5-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C8H9N5.ClH/c9-6-8-10-11-12-13(8)7-4-2-1-3-5-7;/h1-5H,6,9H2;1H |

| Standard InChI Key | FYVSPIVYFAYMIZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)N2C(=NN=N2)CN.Cl |

| Canonical SMILES | C1=CC=C(C=C1)N2C(=NN=N2)CN |

Introduction

(1-Phenyl-1H-tetrazol-5-yl)methanamine hydrochloride is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. Its molecular formula is C8H10ClN5, and it has a molecular weight of approximately 211.65 g/mol . This compound features a phenyl group attached to a tetrazole ring through a methanamine functional group, contributing to its diverse biological activities.

Synthesis Methods

The synthesis of (1-Phenyl-1H-tetrazol-5-yl)methanamine hydrochloride can be achieved through several methods, primarily involving the reaction of phenyl-containing precursors with azides or nitriles under acidic or basic conditions. One common approach involves the reaction of an α-amino nitrile with sodium azide and zinc chloride in isopropyl alcohol, followed by acidification to yield the desired tetrazole derivative. Yields typically range from 65% to 87%, depending on specific reaction conditions.

Biological Activities and Applications

Tetrazole derivatives, including (1-Phenyl-1H-tetrazol-5-yl)methanamine hydrochloride, are known for their potential bioactivities such as antimicrobial and anticancer properties. The compound's unique structure allows it to interact with biological targets effectively, making it a subject of interest for drug discovery research. Its mechanism of action often involves competitive inhibition at enzyme active sites or disruption of metabolic pathways.

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Building block for drug synthesis, potential therapeutic agent |

| Biological Interactions | Competitive inhibition at enzyme active sites, disruption of metabolic pathways |

Research Findings and Future Directions

Research on (1-Phenyl-1H-tetrazol-5-yl)methanamine hydrochloride highlights its potential in medicinal chemistry due to its ability to mimic biologically relevant molecules. Further studies are needed to fully explore its biological activities and potential therapeutic applications. The compound's interaction with biological targets is crucial for determining its viability as a therapeutic agent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume